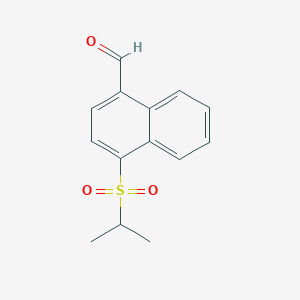![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is an organic compound with a unique structure that includes a fused indene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one typically involves the reduction of ketones using chiral catalysts. One common method includes the use of borane-dimethyl sulfide complex in the presence of a chiral borate ester catalyst. The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by its enol structure . This activity is crucial in preventing oxidative stress-related damage in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1-benzofuran: This compound shares a similar fused ring structure and is known for its biological activities, including antioxidant and antimicrobial properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed in Maillard reactions and is used in food chemistry.
Uniqueness
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is unique due to its specific fused indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
192194-05-1 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
Clé InChI |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


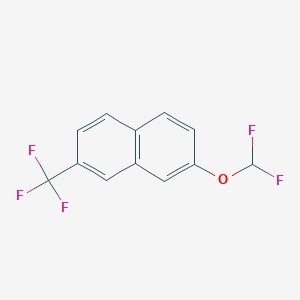
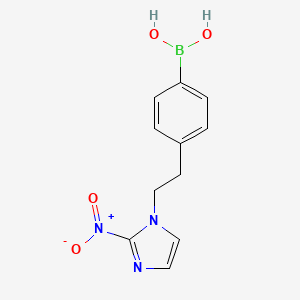
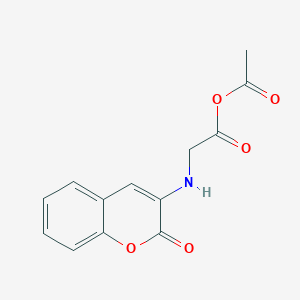
![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)
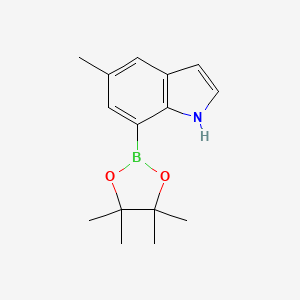



![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
